4-{[4-(2-methylphenoxy)-1-piperidinyl]carbonyl}-1-(2-pyridinylmethyl)-2-pyrrolidinone
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions, like the one-pot reaction reported by Khan et al. (2013), where different components are combined to form more complex structures. These methods can yield targeted structures under specific conditions, contributing to the development of compounds with desired properties (Khan et al., 2013).
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray crystallography, revealing details such as hydrogen bonding, molecular packing, and intramolecular interactions. For example, studies have shown how molecules form H-bonded dimers and are stabilized by interactions like C-H...π and C-H...O (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Chemical reactions involving similar compounds demonstrate their reactivity and interactions with different reagents. For example, the reaction with benzylidenemalononitriles and piperidine results in the formation of 4H-pyrano[3,2-c]pyridines, indicating the compound's participation in complex chemical processes (Mekheimer et al., 1997).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are essential for understanding the compound's behavior under different conditions. The molecular and crystal structures are particularly important for predicting the material's properties and potential applications (Nelson et al., 1988).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, provide insights into how the compound might be used or modified for specific purposes. Investigations into reactions, such as the heterocyclization with methylamine, help understand the compound's potential chemical transformations (Zvonok et al., 1988).
properties
IUPAC Name |
4-[4-(2-methylphenoxy)piperidine-1-carbonyl]-1-(pyridin-2-ylmethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-17-6-2-3-8-21(17)29-20-9-12-25(13-10-20)23(28)18-14-22(27)26(15-18)16-19-7-4-5-11-24-19/h2-8,11,18,20H,9-10,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMADVMLQJJOZML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2CCN(CC2)C(=O)C3CC(=O)N(C3)CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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